Obtucarbamate A
Description
Genesis and Significance in Natural Product Chemistry
Obtucarbamate A is a naturally occurring alkaloid that has been isolated from the medicinal plant Disporum cantoniense and the herb Dracaena sanderiana. chemsrc.commedchemexpress.comtargetmol.com Its discovery is significant within the field of natural product chemistry due to its distinct dicarbamate structure and notable biological activities. The initial interest in this compound stemmed from investigations into the ethnobotanical uses of Disporum cantoniense, a plant utilized in traditional Chinese medicine. tandfonline.com
The primary significance of this compound lies in its demonstrated pharmacological potential. Bioactivity-guided isolation studies revealed its efficacy as an antitussive (cough-suppressing) agent. chemsrc.commedchemexpress.comtandfonline.combiocrick.com Furthermore, subsequent research has identified it as a potent inhibitor of neuroinflammation. targetmol.combiocrick.com The identification of this compound and its positional isomer, Obtucarbamate B, has highlighted a unique class of phenylenediamine-derived natural products, prompting further investigation into their chemical synthesis and therapeutic applications.
Historical Trajectory of Academic Inquiry on this compound
The academic focus on this compound began to solidify with a pivotal study in 2013, which systematically investigated the antitussive constituents of Disporum cantoniense. chemsrc.combiocrick.com This research led to the successful isolation and structural elucidation of this compound as one of the active compounds responsible for the plant's traditional use against cough. chemsrc.combiocrick.com
Following this initial discovery, the scientific inquiry has expanded along two primary trajectories. The first involves a deeper exploration of its biological activities. Researchers have uncovered its significant anti-neuroinflammatory effects, suggesting a broader therapeutic potential beyond its antitussive properties. targetmol.combiocrick.com The second major area of research has been in synthetic chemistry. Studies have focused on the chemical synthesis of this compound and the creation of a series of its derivatives. tandfonline.comtandfonline.comresearchgate.net This work aims to establish structure-activity relationships and develop novel compounds with enhanced efficacy. tandfonline.comresearchgate.net These synthetic efforts have utilized modern techniques, such as microwave-assisted synthesis, to improve reaction efficiency. tandfonline.comresearchgate.net
Foundational Research Contributions and Current State of Knowledge
The foundational contribution to the study of this compound was its bioactivity-directed isolation from Disporum cantoniense. chemsrc.combiocrick.com This work not only confirmed its structure but also provided the first scientific evidence for its antitussive activity. chemsrc.combiocrick.com This initial research laid the groundwork for all subsequent investigations into its pharmacology and synthetic chemistry.
The current state of knowledge positions this compound as a promising lead compound in drug discovery. Its biological activities are the most well-documented aspect of its profile. It is recognized for its antitussive properties and its ability to inhibit neuroinflammation, with a reported half-maximal inhibitory concentration (IC50) of 10.57 μM for the latter. targetmol.combiocrick.com This potency is notably stronger than that of the control compound minocycline (B592863) (IC50 35.82 μM) in the same study. targetmol.com
Ongoing research is heavily focused on synthetic modifications of the this compound scaffold. tandfonline.comtandfonline.com Scientists are actively designing and synthesizing derivatives to optimize its antitussive effects, with some new analogues showing activity superior to the parent compound. tandfonline.com This indicates a dynamic and evolving field of study aimed at translating the potential of this natural product into new therapeutic agents.
Data Tables
Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6935-99-5 | biocrick.comachemtek.combiorlab.com |
| Molecular Formula | C₁₁H₁₄N₂O₄ | achemtek.combiorlab.comcymitquimica.com |
| Molecular Weight | 238.24 g/mol | achemtek.combiorlab.comcymitquimica.com |
| IUPAC Name | methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate | biorlab.com |
| Synonyms | Dimethyl (4-methyl-1,3-phenylene)dicarbamate | biorlab.comontosight.ai |
| Chemical Class | Alkaloid | biocrick.combiorlab.com |
Reported Biological Activities of this compound
| Biological Activity | Key Findings | Source(s) |
| Antitussive | Isolated as an active antitussive constituent from Disporum cantoniense. High doses of the plant's ethanol (B145695) extract, containing this compound, showed strong antitussive effects in ammonia-induced coughing models in mice. | chemsrc.commedchemexpress.comtandfonline.combiocrick.commedchemexpress.com |
| Anti-neuroinflammatory | Exhibits a significant inhibitory effect against neuroinflammation with an IC50 value of 10.57 μM. This effect was found to be more potent than the positive control, minocycline (IC50 35.82 μM). | targetmol.combiocrick.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPWIVIIZHULCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284285 | |
| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6935-99-5 | |
| Record name | 6935-99-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-methyl-1,3-phenylenedicarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Isolation Methodologies of Obtucarbamate a
Botanical Sources and Phytochemical Context
The presence of Obtucarbamate A has been confirmed in the plant kingdom, with specific species identified as its primary natural reservoirs.
Disporum cantoniense as a Primary Source
Disporum cantoniense, a plant species utilized in traditional Chinese medicine, stands out as a significant and well-documented source of this compound. Phytochemical investigations of the roots of this plant have led to the successful isolation of this compound along with a variety of other compounds. Research has shown that both ethanol (B145695) and water extractions of D. cantoniense roots exhibit strong antitussive properties, and bioactivity-directed isolation has identified this compound as one of the active constituents. researchgate.net The extraction and isolation from this plant have been a key focus of studies on this compound.
Identification in Dracaena sanderiana
While some commercial chemical suppliers list Dracaena sanderiana, commonly known as "lucky bamboo," as a source of this compound, detailed scientific literature corroborating the isolation and structural elucidation of this compound from this specific plant remains less prevalent. Extensive phytochemical analyses of D. sanderiana have revealed the presence of various other classes of compounds, including tannins, saponins, terpenoids, cardiac glycosides, and flavonoids. nih.gov Further peer-reviewed research is necessary to definitively confirm and detail the occurrence and isolation of this compound from D. sanderiana.
Advanced Chromatographic and Extraction Techniques for Isolation
The isolation and purification of this compound from its natural sources rely on a combination of modern extraction and chromatographic techniques. The process typically begins with the extraction of the plant material, often using solvents like ethanol. researchgate.net
Following initial extraction, a series of chromatographic methods are employed to separate this compound from the complex mixture of other phytochemicals. While specific protocols for this compound are not always detailed, general methodologies for isolating compounds from Disporum cantoniense involve a multi-step chromatographic process. These techniques include:
Macroporous Resin Column Chromatography: Often used as an initial step to enrich the target compounds from the crude extract.
ODS (Octadecylsilane) Column Chromatography: A type of reversed-phase chromatography that separates compounds based on their hydrophobicity.
Sephadex LH-20 Column Chromatography: Utilized for size-exclusion chromatography, separating molecules based on their size.
MCI-gel CHP20 Resin Column Chromatography: Another reversed-phase chromatographic technique.
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification to obtain the compound in a highly pure form. researchgate.net
The selection and sequence of these techniques are critical for achieving the desired purity of this compound for subsequent structural analysis and bioactivity studies.
Methodologies for Structural Characterization in Isolation Studies
Mass Spectrometry (MS): This technique is fundamental in determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula by measuring the mass-to-charge ratio with very high precision. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation of organic molecules.
¹H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.
¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environment.
2D NMR Techniques (e.g., COSY, HMQC, HMBC): These experiments provide further details about the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.
The combination of these analytical methods allows for the definitive identification and structural confirmation of this compound isolated from natural sources.
Biosynthesis and Chemoenzymatic Transformation Pathways of Obtucarbamate a
Hypothetical and Elucidated Biosynthetic Routes
The complete biosynthetic pathway of Obtucarbamate A has not been fully elucidated, but researchers have proposed hypothetical routes based on its chemical structure and related compounds. This compound is classified as an alkaloid. Its structure, along with congeners like Obtucarbamate B, C, and D, suggests a connection to urea (B33335) derivatives. nih.gov
A conjectured biosynthetic pathway starts from the understanding that urea is synthesized in many organisms through the urea cycle from ammonia (B1221849). nih.gov The proposed biosynthesis for carbamate (B1207046) derivatives like this compound involves precursors such as 2-methylbenzene-1,3-diamine. nih.gov These precursors are thought to undergo a series of biochemical reactions, analogous to the urea cycle, to form the final carbamate structures. nih.gov The specific enzymes and intermediate steps involved in the biosynthesis of this compound itself remain a subject for further investigation.
Enzymatic and Microbial Biotransformation Studies
Biotransformation studies offer a valuable method for producing complex natural products and their derivatives. These studies utilize whole microbial cells or isolated enzymes to perform specific chemical modifications on a substrate.
In the context of this compound, studies have shown its formation through the biotransformation of other natural compounds. For instance, when isofraxetin-6-O-beta-d-glucopyranoside was subjected to biotransformation using suspension cultures of Angelica sinensis (Oliv.) Diels callus, this compound was among the resulting compounds. biocrick.comresearchgate.net The transformation processes involved in this conversion include key enzymatic reactions such as hydroxylation, oxidation, and esterification. biocrick.comresearchgate.net This demonstrates that microorganisms and plant cell cultures possess the enzymatic machinery capable of synthesizing the this compound structure from suitable precursors. biocrick.comresearchgate.net
Biotransformation is a powerful tool for creating structural analogs of a lead compound, which can lead to the discovery of new derivatives with improved or novel biological activities. The enzymatic systems of microorganisms can introduce a variety of chemical modifications onto a substrate molecule. For example, the biotransformation of isofraxetin-6-O-beta-d-glucopyranoside by Angelica sinensis callus not only produced this compound but also a range of other derivatives, showcasing the potential for structural diversification through hydroxylation, oxidation, and esterification reactions. biocrick.comresearchgate.net
Furthermore, the core structure of this compound has been used as a starting point for chemical synthesis to create a library of derivatives. tandfonline.com In one study, a series of this compound derivatives were synthesized using a microwave-assisted method. tandfonline.com This approach, which begins with a naturally occurring bioactive compound, is a common strategy in medicinal chemistry to explore the structure-activity relationship. The synthesis involved modifying the this compound structure, which was derived from toluene (B28343) diisocyanate, to produce fifteen new derivatives. tandfonline.com The results indicated that all synthesized compounds retained good antitussive activity, with some derivatives showing even greater potency than the parent compound. tandfonline.com This highlights how both biological and chemical transformation methods are employed to achieve structural diversity based on a natural product scaffold.
Biotransformation studies serve as a practical method for predicting the metabolic fate of a chemical compound. By observing the metabolites produced when a compound is exposed to a biological system, such as microbial cultures, researchers can identify likely metabolic pathways. semanticscholar.org These experimental results are crucial for developing and validating computational models that predict metabolism. researchgate.netmdpi.com
Computational tools like BioTransformer and GLORYx use rule-based systems and machine learning to predict the transformation products of xenobiotics. semanticscholar.orgresearchgate.net These systems are built upon vast databases of known metabolic reactions, many of which are derived from biotransformation experiments. semanticscholar.orge-bookshelf.de For example, predicting Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., glucuronidation, sulfation) reactions is a key feature of these predictive tools. semanticscholar.org
The biotransformation of isofraxetin-6-O-beta-d-glucopyranoside into various compounds, including this compound, through hydroxylation and oxidation represents a direct observation of Phase I metabolic pathways. biocrick.comresearchgate.net Such studies provide concrete data on how a precursor molecule can be metabolized, which can then be used to infer the potential metabolic pathways of this compound itself or to refine predictive algorithms. mdpi.com By identifying the metabolites, subsequent evaluations of their biological activity and toxicity can be performed, which is a critical step in drug development. biocrick.com
Synthetic Strategies and Structural Modification of Obtucarbamate a
Semi-synthetic Approaches and Derivatization Schemes
Semi-synthesis, which utilizes a natural product as the starting material for chemical modifications, is the predominant strategy for creating derivatives of Obtucarbamate A. numberanalytics.comresearchgate.net This approach allows for structural diversification to generate novel compounds with potentially enhanced biological activities. tandfonline.comresearchgate.net
Researchers have successfully designed and synthesized series of this compound derivatives by modifying its structure. researchgate.nettandfonline.com One study reported the creation of fifteen new derivatives by targeting different parts of the molecule. tandfonline.com These modifications include:
Oxidation: The methyl group on the toluene (B28343) ring can be oxidized. For instance, this compound was oxidized using potassium permanganate (B83412) to yield a carboxylic acid derivative (Compound E). tandfonline.com
Ester and Amide Formation: The resulting carboxylic acid can be further reacted with various alcohols or amines to produce a range of ester and amide derivatives. researchgate.nettandfonline.com
Reaction at the Carbamate (B1207046) Group: The carbamate's N-H group can be a site for further reactions, allowing for the introduction of different substituents.
These semi-synthetic strategies provide a robust platform for exploring the structure-activity relationship of the obtucarbamate scaffold. researchgate.net
Design and Synthesis of this compound Analogues
The synthesis of analogues—compounds that are structurally similar but not made directly from the natural product—relies heavily on modern, efficient synthetic methodologies.
Microwave-assisted synthesis has emerged as a powerful and efficient technique for preparing this compound derivatives and their intermediates. researchgate.nettandfonline.com This method offers significant advantages over conventional heating, including dramatically reduced reaction times, cleaner reactions, and higher yields. oatext.com
The synthesis of the key intermediate, toluene diisocyanate (TDI), from this compound has been optimized using microwave irradiation. tandfonline.com The reaction involves the thermal decomposition of the dicarbamate. A study by Ma et al. systematically optimized the reaction conditions, demonstrating the superiority of the microwave approach. tandfonline.com The choice of solvent was found to be critical, with 1-methyl-2-pyrrolidinone (B7775990) (NMP) providing the highest yield. tandfonline.com The optimized conditions resulted in a 95.1% yield of TDI in just 30 minutes. researchgate.nettandfonline.com
Table 1: Optimization of Toluene Diisocyanate Synthesis via Microwave Irradiation
| Entry | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) |
| 1 | DMF | 190 | 30 | 60 | 11.2 |
| 2 | DMSO | 190 | 30 | 60 | 12.5 |
| 3 | Pyridine | 190 | 30 | 60 | 8.7 |
| 4 | Toluene | 190 | 30 | 60 | 5.3 |
| 5 | Decaline | 190 | 30 | 60 | 75.3 |
| 6 | NMP | 170 | 30 | 60 | 80.1 |
| 7 | NMP | 190 | 30 | 60 | 95.1 |
| 8 | NMP | 210 | 30 | 60 | 93.4 |
| 9 | NMP | 190 | 20 | 60 | 85.6 |
| 10 | NMP | 190 | 40 | 60 | 95.3 |
Data sourced from Ma et al. (2020). tandfonline.com
This rapid and high-yielding microwave-assisted method facilitates the efficient production of the TDI intermediate, which can then be used to synthesize a wide array of carbamate analogues. rsc.orgbeilstein-journals.org
Toluene diisocyanate (TDI) is a crucial intermediate in the synthesis of this compound analogues. tandfonline.commetu.edu.tr The general strategy involves first generating TDI and then reacting it with various nucleophiles, such as alcohols and amines, to form a library of dicarbamate and urea (B33335) derivatives. mdpi.com
The synthesis of TDI itself is a well-established industrial process, but for laboratory-scale analogue synthesis, it is often generated in situ or from the decomposition of a precursor like this compound. tandfonline.commetu.edu.tr Non-phosgene routes, which avoid the use of highly toxic phosgene, are preferred in modern chemistry. acs.org These routes include the carbonylation of dinitrotoluene or the reaction of toluenediamine (TDA) with dimethyl carbonate (DMC). researchgate.netmetu.edu.tr Once TDI is obtained, it serves as a versatile dielectrophile. The two isocyanate groups can react with a wide range of alcohols to produce diverse dicarbamate structures, allowing for systematic variation of the ester side chains to probe for biological activity. researchgate.netmdpi.com
This compound has a positional isomer, Obtucarbamate B, which has also been isolated from natural sources like Disporum cantoniense and the gorgonian coral Melitodes squamata. tandfonline.com The key structural difference is the position of the methyl group on the aromatic ring: this compound is the 4-methyl isomer, while Obtucarbamate B is the 2-methyl isomer. Both compounds share the identical molecular formula C₁₁H₁₄N₂O₄.
Despite their structural characterization, the current literature lacks detailed protocols for the synthetic synthesis of Obtucarbamate B, highlighting a research gap in this area. Both isomers are primarily obtained by extraction and purification from natural sources. Their structural similarity but distinct substitution pattern make them an interesting pair for comparative biological studies.
Table 2: Comparative Properties of this compound and Obtucarbamate B
| Property | This compound | Obtucarbamate B |
| Systematic Name | Dimethyl (4-methyl-1,3-phenylene)dicarbamate | Dimethyl (2-methyl-1,3-phenylene)dicarbamate |
| CAS Number | 6935-99-5 | 20913-18-2 |
| Methyl Position | 4-methyl | 2-methyl |
| Molecular Formula | C₁₁H₁₄N₂O₄ | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 | 238.24 |
| Natural Source(s) | Disporum cantoniense, Dracaena sanderiana | Disporum cantoniense, Melitodes squamata |
| Analytical Note | Elutes earlier in HPLC due to slight polarity differences. | Elutes later in HPLC compared to isomer A. |
Data sourced from BenchChem and Ma et al. (2020). tandfonline.com
More complex carbamate derivatives, named Obtucarbamate C and D, have been isolated and structurally characterized. beilstein-journals.orgresearchgate.net Their structures were elucidated using advanced spectroscopic techniques, including 1H NMR, 13C NMR, HSQC, HMBC, and high-resolution mass spectrometry. researchgate.net
Unlike the simple analogues derived from TDI, Obtucarbamates C and D possess more elaborate structures. researchgate.net For example, Obtucarbamate C's structure was determined to involve two dicarbamate phenyl rings linked together. researchgate.net The elucidation of these complex structures reveals the biosynthetic diversity within this family of natural products. researchgate.netnih.govanu.edu.au However, the scientific literature currently focuses on the isolation and structural determination of Obtucarbamates C and D, and specific chemical synthesis routes for these more complex derivatives have not been reported. beilstein-journals.orgresearchgate.net
Pharmacological Efficacy and Biological Activity Spectrum of Obtucarbamate a
Antitussive Pharmacodynamics
Obtucarbamate A has been identified as a compound with promising antitussive (cough-suppressing) properties. biocrick.comchemsrc.com Its efficacy has been explored through both in vitro and in vivo models, shedding light on its potential as a therapeutic agent for cough.
In Vitro Assessments of Cough Reflex Modulation
While direct in vitro studies on the modulation of the cough reflex by this compound are not extensively detailed in the available literature, research on similar compounds and the broader class of methylxanthines, like theophylline (B1681296), provides a basis for understanding potential mechanisms. For instance, theophylline has been shown to inhibit the activation of vagal sensory nerves, which are crucial in initiating the cough reflex. nih.gov It is plausible that this compound may share or possess analogous mechanisms that modulate neuronal pathways involved in cough generation. Further investigation into its direct effects on sensory nerve activity and ion channels is warranted to elucidate its precise in vitro antitussive actions.
In Vivo Models for Antitussive Potency Evaluation
The antitussive potential of this compound has been substantiated in various in vivo animal models. Extracts from Disporum cantoniense, from which this compound is derived, have shown strong antitussive activity in mice with cough induced by ammonia (B1221849) liquor. biocrick.com Notably, the high dose of the ethanol (B145695) extract was found to be more effective than the positive control. biocrick.com
Further studies have highlighted that this compound itself possesses good antitussive properties. exlibrisgroup.comresearchgate.net Research involving the synthesis and evaluation of this compound derivatives has confirmed the antitussive activity of the parent compound and its analogues. exlibrisgroup.com While specific quantitative data on the potency of this compound in these models is still emerging, the consistent observation of its cough-suppressant effects across different studies underscores its potential in this therapeutic area. Commonly used in vivo models for evaluating antitussive agents include those induced by chemical irritants such as ammonia, capsaicin, citric acid, and sulfur dioxide in animals like mice and guinea pigs. biocrick.comnih.govresearchgate.netnih.gov
Anti-Neuroinflammatory Efficacy
A significant area of pharmacological interest for this compound is its capacity to mitigate neuroinflammation. biocrick.com This is a critical pathological process in a variety of neurodegenerative diseases.
Inhibition of Nitric Oxide Production in Microglial Cell Lines (e.g., BV2 cells)
This compound has demonstrated a significant inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV2 microglial cells. biocrick.comresearchgate.net Microglia are the primary immune cells of the central nervous system, and their activation leads to the release of pro-inflammatory mediators, including NO. plos.orgbiomolther.org Excessive NO production by activated microglia contributes to neuronal damage. biomolther.orgnih.gov
Research has shown that this compound inhibits NO production in these cells with a half-maximal inhibitory concentration (IC50) value of 10.57 μM. biocrick.comtargetmol.commedchemexpress.comresearchgate.net This inhibitory action on a key inflammatory molecule highlights the potential of this compound to counteract neuroinflammatory processes.
Comparative Anti-inflammatory Potency Studies (e.g., vs. Minocycline)
The anti-neuroinflammatory efficacy of this compound has been compared to that of minocycline (B592863), a tetracycline (B611298) antibiotic known for its anti-inflammatory properties. biocrick.comresearchgate.netnih.gov In studies evaluating the inhibition of NO production in LPS-activated BV2 microglial cells, this compound was found to be significantly more potent than minocycline. biocrick.comresearchgate.net
The IC50 value for this compound was 10.57 μM, whereas the IC50 for minocycline was 35.82 μM. biocrick.comresearchgate.net This indicates that a lower concentration of this compound is required to achieve the same level of inhibition as minocycline, suggesting its superior potency in this specific anti-inflammatory assay.
Table 1: Comparative Anti-inflammatory Potency
| Compound | IC50 (µM) for NO Inhibition in BV2 cells |
|---|---|
| This compound | 10.57 biocrick.comresearchgate.net |
Investigation of Additional Biological Activities
Beyond its established antitussive and anti-neuroinflammatory effects, the broader biological activity spectrum of this compound is an area of ongoing investigation. As a carbamate (B1207046) derivative, it belongs to a class of compounds with diverse pharmacological activities. While the primary focus has been on its effects on the respiratory and nervous systems, further research may uncover additional therapeutic potentials.
Molecular Mechanisms of Action of Obtucarbamate a
Elucidation of Antitussive Mechanism at the Cellular and Systemic Levels
Obtucarbamate A, isolated from Disporum cantoniense, has demonstrated notable antitussive properties. medchemexpress.comresearchgate.net The primary mechanism of its cough-suppressing action is thought to be mediated through the central nervous system. While the precise molecular targets and pathways are still under active investigation, the central action suggests an interaction with neuronal circuits in the brainstem that control the cough reflex.
Central Nervous System Targets and Pathways
Current research indicates that the antitussive effect of this compound likely involves modulation of neuronal signaling within the central nervous system. Unlike peripherally acting antitussives, which may target receptors in the respiratory tract, a central mechanism implies that this compound crosses the blood-brain barrier to exert its effects. The specific receptors and neurotransmitter systems within the CNS that this compound interacts with to inhibit the cough reflex are yet to be fully elucidated. Further studies are required to identify the precise neuronal populations and signaling cascades in the brainstem that are modulated by this compound.
Detailed Analysis of Anti-Neuroinflammatory Mechanisms
This compound exhibits a significant inhibitory effect against neuroinflammation, with a reported IC50 value of 10.57 µM. chemfaces.com This activity is crucial in the context of neurodegenerative diseases and other neurological conditions where inflammation plays a key pathological role.
Regulation of Inflammatory Cytokine and Mediator Expression
The anti-neuroinflammatory properties of this compound are linked to its ability to modulate the expression of key inflammatory mediators. Research suggests that one of the potential targets of this compound is Nitric Oxide Synthase (NOS). By inhibiting NOS, this compound can reduce the production of nitric oxide (NO), a potent inflammatory mediator implicated in neuroinflammatory processes. Furthermore, studies on seed oil from Zanthoxylum bungeanum, which contains this compound, have indicated a potential role in suppressing the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suppression is hypothesized to occur through the inhibition of the TLR4/MyD88/NF-κB signaling pathway.
Intracellular Signaling Cascades Influenced by this compound
The anti-inflammatory action of this compound appears to be rooted in its influence on critical intracellular signaling cascades. The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response and subsequent inflammatory cascade. Molecular docking studies have suggested that active components in extracts containing this compound could interact with key proteins in the TLR4/MyD88/NF-κB signaling pathway. The activation of this pathway typically leads to the nuclear translocation of NF-κB, a transcription factor that orchestrates the expression of numerous pro-inflammatory genes. By potentially interfering with this pathway, this compound may prevent the transcription of genes encoding inflammatory cytokines and mediators, thereby exerting its anti-neuroinflammatory effects.
Mechanistic Insights into Other Biological Activities (e.g., PLA2 inhibition pathways)
While direct evidence for the inhibition of phospholipase A2 (PLA2) by this compound is not currently available in the scientific literature, research into related compounds and pathways offers insights into other potential biological activities. One notable area is the inhibition of nitric oxide (NO) production. A study on Obtucarbamate C, a related carbamate (B1207046), demonstrated a strong inhibitory effect on NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net This suggests that carbamate compounds, as a class, may possess NO-inhibiting properties. The mechanism behind this inhibition likely involves the modulation of inducible nitric oxide synthase (iNOS) expression or activity, a key enzyme in the inflammatory response.
Structure Activity Relationship Sar and Rational Design of Obtucarbamate a Derivatives
Pharmacophore Identification for Antitussive Activity
A pharmacophore model represents the essential spatial arrangement of molecular features that are necessary for a molecule to interact with a specific biological target and exert its pharmacological effect. For the antitussive activity of Obtucarbamate A and its derivatives, a specific and detailed pharmacophore model has not yet been extensively reported in publicly available scientific literature.
However, based on the general understanding of drug-receptor interactions and the SAR data from initial studies, a hypothetical pharmacophore for the antitussive activity of this compound derivatives would likely include:
A central carbamate (B1207046) core, which is a common feature in many biologically active compounds.
Specific hydrogen bond donors and acceptors.
Hydrophobic regions contributed by the aromatic rings and alkyl chains.
Further computational and experimental studies are required to precisely define the pharmacophore and identify the key interactions with its biological target, which would be invaluable for the future design of more potent antitussive agents.
SAR for Anti-Neuroinflammatory Effects and Other Activities
While the primary focus of SAR studies on this compound has been on its antitussive effects, the carbamate scaffold is present in a wide range of compounds with diverse biological activities, including anti-inflammatory and neuroprotective properties. The potential for this compound derivatives to exhibit anti-neuroinflammatory effects is an area of growing interest.
Currently, specific SAR studies detailing the structural requirements for the anti-neuroinflammatory effects of this compound derivatives are not extensively available in the scientific literature. However, based on the known anti-inflammatory properties of other carbamate-containing molecules, it can be hypothesized that modifications to the aromatic rings and the nature of the side chains could modulate this activity. Future research in this area could involve screening this compound and its derivatives in relevant in vitro and in vivo models of neuroinflammation to establish a foundational SAR for this therapeutic application.
Preclinical Assessment and Therapeutic Prospects of Obtucarbamate a
Efficacy in Preclinical Disease Models
Preclinical studies have highlighted the efficacy of Obtucarbamate A in two main therapeutic areas: neuroinflammation and cough.
Neuroinflammation:
This compound has demonstrated a significant inhibitory effect on neuroinflammation. biocrick.comtargetmol.com In an in vitro study using lipopolysaccharide (LPS)-activated BV2 microglial cells, this compound exhibited potent anti-neuroinflammatory activity by inhibiting nitric oxide (NO) production. biocrick.commedchemexpress.com The compound showed a half-maximal inhibitory concentration (IC50) of 10.57 μM. biocrick.comtargetmol.com This indicates its ability to suppress inflammatory processes within the central nervous system, which are implicated in the pathology of various neurodegenerative diseases. nih.govfrontiersin.org
Antitussive Activity:
The compound has also been identified as having notable antitussive (cough-suppressing) properties. biocrick.commedchemexpress.com Studies on the ethanol (B145695) extract of Disporum cantoniense, from which this compound is derived, have shown strong antitussive activity. biocrick.com Further research has focused on synthesizing derivatives of this compound to enhance this effect, indicating its significance as a lead compound for the development of new antitussive drugs. researchgate.net The mechanism of action is believed to involve direct suppression of the cough center in the medulla oblongata. msdvetmanual.commayoclinic.org Preclinical evaluations have utilized various models to induce coughing, such as ammonia (B1221849) liquor, capsaicin, and citric acid, to test the efficacy of potential antitussive agents. researchgate.net
Table 1: Preclinical Efficacy of this compound
| Therapeutic Area | Model | Key Findings | Reference |
|---|---|---|---|
| Neuroinflammation | In vitro (LPS-activated BV2 microglial cells) | Inhibition of nitric oxide (NO) production with an IC50 of 10.57 μM. | biocrick.comtargetmol.com |
| Antitussive | In vivo (General) | Possesses antitussive activity. | biocrick.commedchemexpress.com |
Potential Clinical Applications and Indications
Based on its demonstrated preclinical efficacy, this compound holds promise for several clinical applications.
Its potent anti-neuroinflammatory effects suggest a therapeutic potential for neurodegenerative diseases where neuroinflammation is a key pathological feature. nih.govfrontiersin.orgnih.gov Conditions such as Alzheimer's disease and Parkinson's disease involve chronic neuroinflammatory processes that contribute to neuronal damage and disease progression. frontiersin.orgnih.gov By mitigating neuroinflammation, this compound could potentially slow disease progression and alleviate symptoms. Further preclinical studies in animal models of these specific diseases are warranted to confirm this potential. mdpi.com
The significant antitussive activity of this compound points towards its potential use as a treatment for chronic or persistent cough. nih.gov Chronic cough can be a debilitating condition with various underlying causes, and current treatments are not always effective. nih.gov this compound could offer a novel therapeutic option, particularly for cough that is refractory to existing medications.
Comparative Analysis with Established Therapeutics
To contextualize the therapeutic potential of this compound, it is essential to compare its preclinical performance with that of established drugs.
In Neuroinflammation:
This compound's anti-neuroinflammatory activity has been compared to that of minocycline (B592863), a tetracycline (B611298) antibiotic also known for its neuroprotective and anti-inflammatory properties. biocrick.comscience.gov In the in vitro model of LPS-induced neuroinflammation, this compound (IC50 = 10.57 μM) was found to be significantly more potent than the positive control, minocycline (IC50 = 35.82 μM). biocrick.comtargetmol.com This suggests that this compound could be a more effective agent for targeting neuroinflammation. Minocycline itself is under investigation for various neurodegenerative conditions due to its ability to modulate glial activation and reduce the production of neurotoxic molecules. mdpi.comsgul.ac.uk
In Antitussive Activity:
The traditional gold standard for antitussive therapy is codeine, an opioid that acts on the central nervous system to suppress the cough reflex. mayoclinic.orgnih.gov While direct comparative studies with precise dosage and cough reduction percentages are not extensively detailed in the available literature, the antitussive potency of this compound has been noted as significant. biocrick.com Some studies on derivatives of this compound have shown activity comparable to codeine. nih.gov However, it is worth noting that the efficacy of codeine itself has been questioned in some recent studies, suggesting the need for more effective antitussives. nih.gov Dextromethorphan is another common non-narcotic antitussive, and one study comparing it to codeine found it to be more effective in reducing cough intensity. nih.gov A thorough head-to-head preclinical study would be necessary to definitively place this compound's efficacy in relation to these established agents.
Table 2: Comparative Analysis of this compound
| Compound | Therapeutic Area | Mechanism of Action | Comparative Efficacy | Reference |
|---|---|---|---|---|
| This compound | Neuroinflammation | Inhibition of NO production in microglia | More potent than Minocycline (IC50: 10.57 μM vs 35.82 μM) | biocrick.comtargetmol.com |
| Minocycline | Neuroinflammation | Inhibition of microglial activation | Standard comparator | science.govmdpi.com |
| This compound | Antitussive | Central suppression of cough reflex (presumed) | Activity noted as significant; derivatives comparable to codeine | biocrick.comnih.gov |
| Codeine | Antitussive | Central opioid receptor agonist | Gold standard, though efficacy debated | mayoclinic.orgnih.gov |
| Dextromethorphan | Antitussive | NMDA receptor antagonist | Shown to be more effective than codeine in some studies | nih.gov |
Pharmacokinetics and Metabolic Fate of Obtucarbamate a
In Vivo Absorption, Distribution, and Excretion (ADE) Studies
There is currently no specific data available from in vivo studies on the absorption, distribution, and excretion of Obtucarbamate A.
Biotransformation Pathways and Metabolite Profiling
Detailed information regarding the biotransformation pathways and the resulting metabolites of this compound has not been documented in the reviewed scientific literature.
Due to the absence of empirical data, no data tables can be generated for the pharmacokinetics and metabolic fate of this compound.
Advanced Analytical Techniques for Obtucarbamate a Research
Quantitative and Qualitative Analytical Methodologies
The analysis of Obtucarbamate A begins with its isolation and purification, often from complex mixtures derived from natural sources such as Disporum cantoniense or the gorgonian coral Melitodes squamata. biocrick.combeilstein-journals.org Various modern chromatographic techniques are employed for this purpose. biocrick.com
Qualitative Analysis
Initial detection and qualitative assessment of this compound in extracts and chromatographic fractions are typically performed using Thin-Layer Chromatography (TLC). This method allows for rapid screening of fractions to identify those containing the target compound. As with its isomer, Obtucarbamate B, fractions containing the compound can be identified via TLC plates under UV detection at 254 nm. General qualitative tests for organic compounds, such as those to detect the presence of nitrogen, can also be applied, given that this compound is a nitrogen-containing alkaloid. curriculumresources.edu.gh
Quantitative Analysis
For the precise measurement and purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. biorlab.com Commercial sources report the purity of this compound as greater than 98%, a value determined by HPLC analysis. biorlab.comchemfaces.com While specific published protocols for this compound are not abundant, quantitative methods can be reliably based on the analysis of its positional isomer, Obtucarbamate B, and other related carbamate (B1207046) derivatives. researchgate.net
Quantitative analysis typically involves creating a calibration curve from standards of known concentration to determine the amount of the compound in a sample. nyxxb.cn A sensitive detector, such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), is used for detection and quantification. researchgate.netbiocrick.com
Table 1: Representative HPLC Parameters for Obtucarbamate Analysis This table is based on methods used for the isomeric compound Obtucarbamate B and general practices for related analytes.
| Parameter | Specification |
| Column | C18 (5 µm, 250 × 10 mm or similar) |
| Mobile Phase | Acetonitrile-Water or Methanol-Acetic Acid solution |
| Flow Rate | Typically 1-2 mL/min |
| Detection | UV-Vis Spectroscopy (e.g., at 220 nm) or Mass Spectrometry |
| Retention Time | Distinct from its isomer, Obtucarbamate B |
Spectroscopic and Spectrometric Approaches for Identification
Following purification, the definitive identification and structural elucidation of this compound are accomplished through a combination of spectroscopic and spectrometric techniques. biocrick.com These methods provide detailed information about the compound's molecular weight, elemental composition, and the connectivity of its atoms.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is fundamental in determining the exact molecular formula of this compound. This technique confirms the molecular formula as C₁₁H₁₄N₂O₄, corresponding to a molecular weight of 238.24 g/mol . biorlab.com The high resolution of the measurement allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₄ | biorlab.com |
| Molecular Weight | 238.24 g/mol | biorlab.com |
| Ionization Technique | HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) | |
| Expected Ion Peak | m/z 239.09 [M+H]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of this compound. Both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) spectra provide crucial data on the chemical environment of each atom in the molecule. biorlab.comchemfaces.com The structure has been confirmed as 4-methyl-1,3-phenylene dicarbamate dimethyl ester. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of the entire molecular framework.
Table 3: Predicted ¹H-NMR Spectroscopic Data for this compound (in CDCl₃) This table presents predicted chemical shifts based on the known structure of this compound and published data for its 2-methyl isomer.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~2.2-2.4 | Singlet (s) | 3H | Methyl group on the aromatic ring (at C4) |
| ~3.7-3.8 | Singlet (s) | 6H | Two methoxy (B1213986) groups (-OCH₃) from carbamate functionalities |
| ~6.8-7.5 | Multiplet (m) | 3H | Aromatic protons |
Table 4: Predicted ¹³C-NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type |
| ~17-20 | Methyl (Ar-CH₃) |
| ~52-55 | Methoxy (-OCH₃) |
| ~115-140 | Aromatic (C-H, C-C) |
| ~153-155 | Carbonyl (C=O) |
Future Directions and Research Gaps in Obtucarbamate a Studies
Contemporary Challenges and Opportunities in Obtucarbamate A Research
The advancement of this compound from a laboratory curiosity to a potential therapeutic agent is contingent on overcoming several key challenges inherent in natural product drug discovery. These challenges, however, also present significant opportunities for innovation and deeper scientific understanding.
A primary hurdle is ensuring a sustainable and consistent supply of this compound. Relying solely on its natural source, Disporum cantoniense, can be problematic due to geographical and seasonal variations, as well as potential ecological disruption from overharvesting. frontiersin.orgrsc.org This supply challenge opens up opportunities for the development of synthetic and semi-synthetic production methods. scruttonlab.com Total synthesis would not only secure a reliable supply but also allow for the creation of analog libraries for structure-activity relationship (SAR) studies. nih.gov
Another significant challenge lies in the comprehensive elucidation of this compound's mechanism of action. While its anti-neuroinflammatory and antitussive effects are documented, the precise molecular targets and signaling pathways it modulates remain largely unknown. biorxiv.orgnih.govbenthamscience.comresearchgate.net Identifying these targets is crucial for understanding its therapeutic effects and potential side effects. This knowledge gap provides an opportunity to employ advanced techniques such as chemical proteomics and genetic screening to pinpoint its biological partners.
Furthermore, the structural complexity of natural products like this compound can present difficulties in chemical modification and optimization. frontiersin.org However, this complexity also offers a unique chemical scaffold that may interact with biological targets in novel ways, potentially leading to the development of first-in-class therapeutics. biomedpharmajournal.org
| Challenge | Opportunity |
| Sustainable Supply | Development of total synthesis and semi-synthetic analogs. |
| Mechanism of Action | Utilization of chemoproteomics and other advanced screening methods to identify molecular targets. |
| Structural Complexity | Exploration of novel chemical space for first-in-class drug development. |
| Pharmacokinetic Properties | Preclinical assessment and optimization of ADME properties for improved bioavailability. |
Translational Research Pathways and Novel Therapeutic Development
The translational pathway for this compound will require a multidisciplinary approach to bridge the gap between preclinical findings and clinical application. A critical first step is the development of robust preclinical models that accurately reflect the human conditions of chronic cough and neuroinflammatory disorders.
For its antitussive properties, research should move beyond simple cough induction models to more complex models of chronic cough, which often involves neuronal hypersensitivity. Investigating the effects of this compound in such models will provide a more realistic assessment of its therapeutic potential.
In the context of its anti-neuroinflammatory activity, a key translational challenge is the ability of this compound to cross the blood-brain barrier (BBB). nih.gov Future studies must quantitatively assess its BBB permeability. Should the natural compound exhibit poor penetration, medicinal chemistry efforts could focus on designing prodrugs or modifying the structure to enhance its ability to reach the central nervous system. The development of novel drug delivery systems, such as nanoparticles, could also be explored to improve its therapeutic index for neuroinflammatory conditions. sygnaturediscovery.com
The development of biomarkers to track the therapeutic response to this compound in preclinical and, eventually, clinical studies will be essential. These biomarkers could include inflammatory cytokines in the case of neuroinflammation or objective measures of cough frequency and sensitivity.
| Therapeutic Area | Translational Research Goal | Key Considerations |
| Chronic Cough | Efficacy in advanced preclinical models of cough hypersensitivity. | Development of objective endpoints and patient-reported outcomes. |
| Neuroinflammation | Demonstration of CNS penetration and efficacy in disease-relevant models. | Blood-brain barrier permeability, development of targeted delivery systems. |
Integration of Computational and Experimental Methodologies
The integration of computational and experimental approaches offers a powerful strategy to accelerate the development of this compound. nih.govresearchgate.net In silico methods can play a pivotal role in overcoming some of the key challenges in its research and development pipeline.
Target Identification and Validation: Computational methods such as molecular docking and virtual screening can be employed to predict potential protein targets of this compound. nih.govbenthamscience.comresearchgate.net These in silico predictions can then be experimentally validated, streamlining the target identification process. This approach can help to rapidly generate hypotheses about its mechanism of action. biorxiv.org
Structure-Activity Relationship (SAR) Studies and Lead Optimization: Once a primary target is identified, computational modeling can be used to understand the binding interactions between this compound and its target at the molecular level. nih.gov This information is invaluable for guiding the rational design of more potent and selective analogs. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of new derivatives before their synthesis, saving time and resources. benthamscience.com
Pharmacokinetic and Toxicity Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and unforeseen toxicity. In silico ADMET prediction tools can be used early in the development process to assess the drug-likeness of this compound and its analogs. mdpi.com This allows for the early identification and mitigation of potential liabilities, increasing the likelihood of successful clinical translation.
Synthetic Biology and Production: For the challenge of sustainable supply, synthetic biology offers a promising avenue. scruttonlab.combiocompare.comnih.govsemanticscholar.orgresearchgate.net By identifying the biosynthetic gene cluster responsible for this compound production in Disporum cantoniense, it may be possible to engineer microorganisms to produce the compound or its precursors through fermentation. This approach can provide a scalable and environmentally friendly production platform.
| Research Area | Computational Method | Experimental Validation |
| Target Identification | Molecular Docking, Virtual Screening | Biochemical and cell-based assays |
| Lead Optimization | QSAR, Molecular Dynamics Simulations | Synthesis and biological evaluation of analogs |
| ADMET Profiling | In silico ADMET prediction | In vitro and in vivo pharmacokinetic studies |
| Production | Genome mining for biosynthetic pathways | Heterologous expression and fermentation |
Q & A
Q. What are the established synthetic pathways for Obtucarbamate A, and how can their efficiency be systematically compared?
To evaluate synthetic efficiency, researchers should compare reaction yields, purity (via HPLC or NMR), and scalability across different routes (e.g., carbamate coupling vs. reductive amination). Reaction conditions (temperature, solvent, catalysts) must be rigorously documented to ensure reproducibility. Structural confirmation via / NMR and high-resolution mass spectrometry (HRMS) is critical . Tabulate comparative data (e.g., yield %, reaction time, byproducts) to identify optimal methods.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural integrity and purity?
Key techniques include:
- NMR spectroscopy : Assign peaks to verify molecular structure and detect impurities.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
- HPLC/UPLC : Quantify purity using calibrated standards.
- X-ray crystallography (if applicable): Resolve stereochemical details. Ensure raw spectral data and purity thresholds (>95%) are included in supplementary materials .
Q. What are best practices for ensuring reproducibility in this compound synthesis?
Document reaction parameters (e.g., stoichiometry, temperature gradients) and use internal standards for yield calculations. Share detailed protocols, including purification steps (e.g., column chromatography conditions) and batch-to-batch variability analyses. Open-access repositories should host raw spectral data and chromatograms .
Q. How can researchers determine optimal storage conditions for this compound to maintain long-term stability?
Conduct accelerated stability studies under varied conditions (temperature, humidity, light). Monitor degradation via HPLC and quantify active compound loss over time. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How should experiments be designed to elucidate this compound’s mechanism of action in biological systems?
Combine in vitro assays (e.g., enzyme inhibition kinetics) with in silico docking (molecular dynamics simulations) to identify target binding sites. Validate findings using CRISPR-edited cell lines or knockout models. Dose-response curves and time-resolved assays (e.g., SPR for binding affinity) are critical for mechanistic clarity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Perform meta-analyses to identify confounding variables (e.g., cell line specificity, assay endpoints). Replicate studies under standardized conditions (e.g., ISO-certified labs) and apply statistical rigor (e.g., Bayesian analysis) to quantify uncertainty. Cross-validate findings using orthogonal assays (e.g., phenotypic vs. target-based screens) .
Q. Which computational approaches best predict this compound’s physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Use quantitative structure-activity relationship (QSAR) models to predict logP, solubility, and metabolic stability. Molecular dynamics simulations can assess membrane permeability. Validate predictions with experimental data (e.g., Caco-2 assays for absorption) .
Q. How can researchers validate this compound’s target engagement in complex biological matrices?
Employ cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm target binding in lysates or live cells. Use isotopic labeling (e.g., -tagged this compound) to track distribution and off-target interactions .
Q. What experimental strategies mitigate off-target effects in pharmacological studies of this compound?
Implement counter-screens against related targets (e.g., kinase panels) and use proteomics (e.g., affinity pulldown-MS) to identify unintended interactors. Dose titration and time-course studies help distinguish primary vs. secondary effects .
Q. How can multi-omics data (transcriptomics, proteomics, metabolomics) be integrated to map this compound’s systemic effects?
Apply bioinformatics pipelines (e.g., weighted gene co-expression network analysis) to link omics datasets. Pathway enrichment tools (e.g., KEGG, Reactome) identify perturbed biological processes. Use machine learning (e.g., random forests) to prioritize biomarkers for validation .
Methodological Guidance
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. Include raw instrument outputs (e.g., NMR FID files) in supplementary materials .
- Experimental Replication : Use STARD or ARRIVE guidelines for preclinical studies to enhance transparency .
- Conflict Resolution : For contradictory results, apply Bradford Hill criteria to assess causality and contextualize findings within existing literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
